6-Bromo-2-chloropyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
6-Bromo-2-chloropyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyrido[2,3-d]pyrimidine core. It is widely used as a building block in organic synthesis and has significant applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloropyrido[2,3-d]pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine and 6-bromopyrimidine.
Bromination: The bromination of 2-chloropyridine is carried out using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position.
Cyclization: The brominated intermediate undergoes cyclization with 6-bromopyrimidine in the presence of a suitable catalyst to form the pyrido[2,3-d]pyrimidine core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve maximum yield and efficiency. Industrial production also incorporates advanced purification techniques to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloropyrido[2,3-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions to form different derivatives with altered oxidation states.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrido[2,3-d]pyrimidines, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
6-Bromo-2-chloropyrido[2,3-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a lead compound in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloropyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-chloropyridin-3-amine
- 4-Amino-6-chloropyrido[3,2-d]pyrimidine
- 6-Bromo-2,4-dimethylpyridine-3-boronic acid
Uniqueness
6-Bromo-2-chloropyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C7H3BrClN3O |
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Molecular Weight |
260.47 g/mol |
IUPAC Name |
6-bromo-2-chloro-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H3BrClN3O/c8-3-1-4-5(10-2-3)11-7(9)12-6(4)13/h1-2H,(H,10,11,12,13) |
InChI Key |
LHPKBKKJVICGGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)NC(=N2)Cl)Br |
Origin of Product |
United States |
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